Quinagolide

Vue d'ensemble

Description

Le quinagolide est un agoniste sélectif des récepteurs de la dopamine D2, principalement utilisé pour traiter l'hyperprolactinémie, une affection caractérisée par des taux élevés de prolactine . Il est commercialisé sous le nom de marque Norprolac et est reconnu pour son efficacité à réduire les niveaux de prolactine et à traiter la douleur mammaire .

Mécanisme D'action

Target of Action

Quinagolide primarily targets the dopamine D2 receptors , predominantly located in the pituitary gland . These receptors play a crucial role in inhibiting the release of prolactin .

Mode of Action

This compound binds to and activates dopamine D2 receptors . This activation inhibits the release of prolactin, thereby reducing elevated prolactin levels in conditions such as hyperprolactinaemia .

Biochemical Pathways

The activation of dopamine D2 receptors by this compound leads to a reduction in prolactin levels . Prolactin is a hormone that plays a role in a variety of functions, including lactation and reproduction. By reducing prolactin levels, this compound can alleviate symptoms associated with hyperprolactinaemia, such as infertility and reduced libido .

Pharmacokinetics

This compound undergoes extensive first-pass metabolism, with sulfate and glucuronide conjugates being the major circulating metabolites . The N-desethyl analogue is a biologically active metabolite, while sulfate or glucuronide conjugates and N,N-didesethyl analogue are inactive metabolites .

Result of Action

The activation of dopamine D2 receptors by this compound results in a long-lasting reduction in prolactin levels . This can alleviate symptoms associated with hyperprolactinaemia, such as infertility and reduced libido .

Action Environment

For instance, the drug has been found to be effective in patients who are intolerant or resistant to Bromocriptine, another dopamine receptor agonist .

Analyse Biochimique

Biochemical Properties

Quinagolide plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. This interaction inhibits the secretion of prolactin from the anterior pituitary gland . This compound interacts with several biomolecules, including dopamine receptors (D2 and D1), with a higher affinity for D2 receptors . The binding of this compound to D2 receptors results in reduced adenylyl cyclase activity, decreased intracellular cyclic adenosine monophosphate (cAMP), and inhibited prolactin secretion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In lactotroph cells of the pituitary gland, this compound reduces prolactin secretion by binding to D2 receptors . This binding leads to decreased cAMP levels and reduced prolactin synthesis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating dopamine receptor activity . It has been observed to reduce the proliferation and survival of mammary epithelial cells in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to D2 receptors on the surface of lactotroph cells . This binding inhibits adenylyl cyclase activity, leading to reduced cAMP levels and subsequent inhibition of prolactin secretion . This compound also binds to D1 receptors, but with lower affinity and minimal clinical relevance . The compound’s ability to inhibit prolactin secretion is primarily mediated through its action on D2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound achieves a long-lasting reduction in prolactin levels in a dose-proportional manner . The compound undergoes extensive first-pass metabolism, with sulfate and glucuronide conjugates being the major circulating metabolites . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dairy cows, this compound has been shown to reduce milk production by inhibiting prolactin secretion . Higher doses of this compound result in more pronounced effects on prolactin inhibition and milk production . Excessive doses may lead to adverse effects such as reduced pregnancy rates and potential carcinogenicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily undergoing extensive first-pass metabolism . The major circulating metabolites are sulfate and glucuronide conjugates, with N-desethyl analogue being a biologically active metabolite . The compound’s metabolism involves interactions with enzymes responsible for sulfate and glucuronide conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with dopamine receptors . The compound’s selective binding to D2 receptors facilitates its localization and accumulation in target tissues, such as the pituitary gland . This compound’s distribution is influenced by its metabolic stability and the presence of active metabolites .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to dopamine receptors on the cell surface . This localization is crucial for its activity in inhibiting prolactin secretion. This compound’s targeting to specific cellular compartments is mediated by its interaction with D2 receptors, which are predominantly expressed on the surface of lactotroph cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du quinagolide implique une séquence d'étapes à partir de la 5-méthoxy-2-tétralone . Le processus comprend la formation du système cyclique octahydrobenzo[g]quinoléine avec la bonne stéréochimie, suivie d'un réarrangement de Curtius pour transformer un ester en une amine . Une autre voie de synthèse implique l'utilisation du 1,6-diméthoxynaphtalène, qui subit une lithiation sélective, une hydrogénation catalytique et une réduction de Birch pour former le produit souhaité .

Méthodes de production industrielle

Pour la production à grande échelle, un procédé amélioré a été mis au point par Novartis. Cette méthode commence par le 1,6-diméthoxynaphtalène, qui est lithié sélectivement et réagit avec l'éthyl 2-cyano-3-éthoxyacrylate. Les produits intermédiaires subissent une hydrogénation catalytique, une hydrolyse et une réduction de Birch, suivies d'une estérification de Fischer et d'une alkylation pour produire du this compound .

Analyse Des Réactions Chimiques

Types de réactions

Le quinagolide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit en utilisant des réactifs tels que le borohydrure de sodium.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des atomes d'azote et d'oxygène.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrogénation catalytique sont couramment utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, tels que des composés hydroxylés et alkylés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les agonistes des récepteurs de la dopamine.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Principalement utilisé pour traiter l'hyperprolactinémie et la douleur mammaire.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de médicaments hypoprolactinémiques.

Mécanisme d'action

Le this compound exerce ses effets en ciblant sélectivement les récepteurs de la dopamine D2 comme un agoniste . Cela conduit à une réduction durable des niveaux de prolactine par un effet proportionnel à la dose. L'activation des récepteurs de la dopamine D2 inhibe la sécrétion de prolactine par l'hypophyse, réduisant ainsi les niveaux de prolactine dans le sang .

Applications De Recherche Scientifique

Quinagolide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying dopamine receptor agonists.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Primarily used to treat hyperprolactinemia and breast pain.

Industry: Utilized in the pharmaceutical industry for the development of prolactin-lowering drugs.

Comparaison Avec Des Composés Similaires

Composés similaires

Bromocriptine : Un autre agoniste des récepteurs de la dopamine utilisé pour traiter l'hyperprolactinémie, mais qui a plus d'effets secondaires que le quinagolide.

Unicité du this compound

Le this compound est unique en raison de sa structure non dérivée de l'ergot, ce qui réduit le risque d'effets secondaires généralement associés aux composés dérivés de l'ergot comme la bromocriptine . Il est également efficace chez les patients intolérants ou résistants à la bromocriptine .

Propriétés

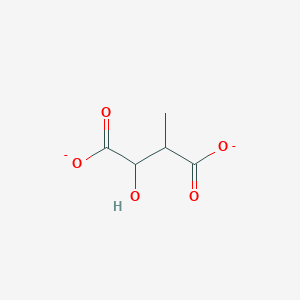

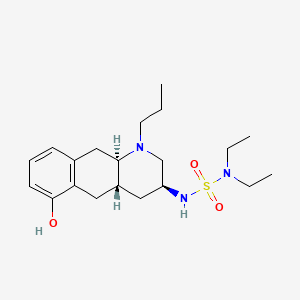

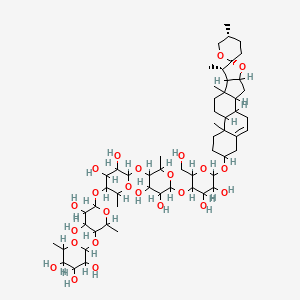

IUPAC Name |

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFGTRDCCWFXTG-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in water (0.2%) | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Prolactin secretion from the lactotroph cells present in the anterior pituiatry gland is under tonic inhibitory control mediated by dopaminergic signalling via D2 receptors. Quinagolide selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity which results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate and inhibited prolactin secretion. It also binds to D1 receptors but with low affinity and little clinical relevance. | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87056-78-8 | |

| Record name | Quinagolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87056-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

231-237 | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)

![1-[(2-Hydroxyphenyl)methylideneamino]-3-(pyridin-2-ylmethylideneamino)thiourea](/img/structure/B1230341.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)

![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)